![molecular formula C16H9Cl2F3N4 B2938129 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338962-36-0](/img/structure/B2938129.png)

2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

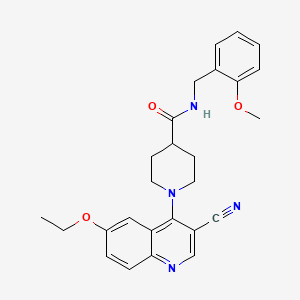

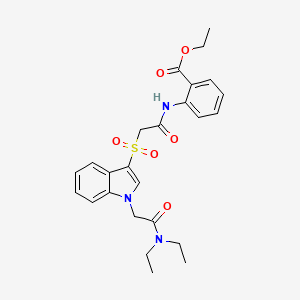

“2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone” is a chemical compound .

Synthesis Analysis

A new Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide was synthesized and characterized through various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction .Molecular Structure Analysis

The experimental results collected by XRD were compared with theoretical results obtained from Density functional theory method . Hirshfeld surface analysis was used to obtain three-dimension molecular surface and two-dimension fingerprint plots to illustrate the intermolecular bonding .Chemical Reactions Analysis

Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature . The DFT method at B3LYP/6-311++G(d, p) basis set was employed to study the optimized structure and geometric parameters .Physical And Chemical Properties Analysis

The molecular formula of the compound is C16H9Cl2F3N4 and its molecular weight is 385.17 .科学的研究の応用

Synthesis and Biological Activities

The compound 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, a part of the broader class of hydrazone derivatives, showcases diverse applications in scientific research, particularly in the field of organic synthesis and biological activity evaluation.

Synthesis and DNA Binding Studies : Hydrazone derivatives, like the ones synthesized from quinoline derivatives, have been explored for their interaction with DNA, showcasing potential as antimicrobial agents. These derivatives, characterized by elemental analysis and spectroscopic methods, have demonstrated binding to calf thymus-DNA, indicating a potential pathway for the development of novel therapeutic agents (Lamani et al., 2008).

Antibacterial and Antifungal Activities : Hydrazones derived from reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes have shown a broad spectrum of biological activities, including antimicrobial and antiviral properties. The study of their molecular and supramolecular structures reveals their potential as valuable compounds in developing new antimicrobial agents (Kumara et al., 2016).

In Vitro Cytotoxic Properties : Novel quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole moieties have been synthesized and evaluated for their cytotoxic properties against human tumor cell lines. Compounds containing benzotriazole have shown significant cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz et al., 2018).

Chemical Stability and Coordination Chemistry : The chemical stability and coordination chemistry of hydrazone ligands with metals, such as vanadium, have been extensively studied. These studies offer insights into the development of new materials and catalysts for various industrial applications (Mangalam et al., 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2F3N4/c17-10-4-3-5-11(18)9(10)8-22-25-15-14(16(19,20)21)23-12-6-1-2-7-13(12)24-15/h1-8H,(H,24,25)/b22-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWRPDZNOPFAAH-GZIVZEMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=C(C=CC=C3Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)

![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)

![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2938059.png)

![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)

![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2938066.png)